molecular formula C24H55N4P B14433477 N,N,N',N',N'''-Pentabutyl-N'',N''-diethylphosphorimidic triamide CAS No. 80920-62-3

N,N,N',N',N'''-Pentabutyl-N'',N''-diethylphosphorimidic triamide

Cat. No.: B14433477
CAS No.: 80920-62-3
M. Wt: 430.7 g/mol
InChI Key: JIVOJUCJHSERBQ-UHFFFAOYSA-N
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Description

N,N,N’,N’,N’‘’-Pentabutyl-N’‘,N’'-diethylphosphorimidic triamide is a complex organophosphorus compound It is characterized by its unique structure, which includes multiple butyl and ethyl groups attached to a phosphorimidic triamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N’,N’,N’‘’-Pentabutyl-N’‘,N’'-diethylphosphorimidic triamide typically involves the reaction of phosphorimidic triamide with butyl and ethyl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is maintained at around 0-5°C to ensure the stability of the intermediate compounds.

Industrial Production Methods

On an industrial scale, the production of N,N,N’,N’,N’‘’-Pentabutyl-N’‘,N’'-diethylphosphorimidic triamide involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

N,N,N’,N’,N’‘’-Pentabutyl-N’‘,N’'-diethylphosphorimidic triamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The butyl and ethyl groups can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of phosphorimidic triamide derivatives with oxidized side chains.

    Reduction: Formation of reduced phosphorimidic triamide derivatives.

    Substitution: Formation of substituted phosphorimidic triamide derivatives with different alkyl or aryl groups.

Scientific Research Applications

N,N,N’,N’,N’‘’-Pentabutyl-N’‘,N’'-diethylphosphorimidic triamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N,N’,N’,N’‘’-Pentabutyl-N’‘,N’'-diethylphosphorimidic triamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The pathways involved in its mechanism of action include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(n-Butyl)thiophosphoric triamide: An organophosphorus compound with similar structural features but different functional groups.

    Phenyl phosphorodiamidate: Another urease inhibitor with a different chemical structure.

Uniqueness

N,N,N’,N’,N’‘’-Pentabutyl-N’‘,N’'-diethylphosphorimidic triamide is unique due to its specific combination of butyl and ethyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

80920-62-3

Molecular Formula

C24H55N4P

Molecular Weight

430.7 g/mol

IUPAC Name

N-butyl-N-[butylimino-(dibutylamino)-(diethylamino)-λ5-phosphanyl]butan-1-amine

InChI

InChI=1S/C24H55N4P/c1-8-15-20-25-29(26(13-6)14-7,27(21-16-9-2)22-17-10-3)28(23-18-11-4)24-19-12-5/h8-24H2,1-7H3

InChI Key

JIVOJUCJHSERBQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN=P(N(CC)CC)(N(CCCC)CCCC)N(CCCC)CCCC

Origin of Product

United States

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